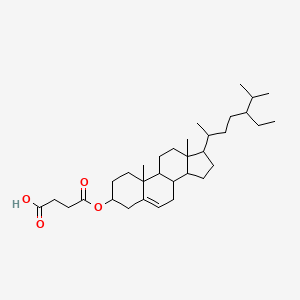

beta-Sitosterol hydrogen succinate

Description

Properties

CAS No. |

81125-67-9 |

|---|---|

Molecular Formula |

C33H54O4 |

Molecular Weight |

514.8 g/mol |

IUPAC Name |

4-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H54O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h10,21-23,25-29H,7-9,11-20H2,1-6H3,(H,34,35) |

InChI Key |

QTSGGWZGUWTEOK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |

Origin of Product |

United States |

Synthetic Chemistry and Structural Characterization of Beta Sitosterol Succinate Derivatives

Methodologies for Beta-Sitosterol (B1209924) Derivatization

The primary site for the derivatization of beta-sitosterol is the hydroxyl group at the C-3 position of the steroid nucleus. This functional group is amenable to a variety of chemical transformations, most notably esterification. Esterification enhances the lipophilicity or, conversely, can be used to introduce hydrophilic moieties to the sterol backbone.

Common methodologies for creating beta-sitosterol esters include:

Acylation with Acid Anhydrides: This is a widely used method for ester synthesis. In a typical reaction, the sterol is treated with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base like pyridine (B92270). The base acts as a catalyst and scavenges the carboxylic acid byproduct. researchgate.net This method is directly applicable to the synthesis of beta-sitosterol hydrogen succinate (B1194679) using succinic anhydride.

Acylation with Acyl Halides: Acyl halides are more reactive than acid anhydrides and can be used for esterification under milder conditions. The reaction is typically carried out in an inert solvent with a non-nucleophilic base to neutralize the resulting hydrohalic acid.

Enzymatic Esterification: Lipases are often employed for the regioselective esterification of sterols. acs.org These biocatalytic methods offer advantages in terms of mild reaction conditions and high specificity, minimizing the need for protecting groups. Sterol acyltransferases, such as acyl-CoA:sterol acyltransferase (ASAT) and phospholipid:sterol acyltransferase (PSAT), are the enzymes responsible for steryl ester biosynthesis in nature and can also be utilized for synthetic purposes. researchgate.netnih.govnih.govfrontiersin.org

For the synthesis of a hemiester like beta-sitosterol hydrogen succinate, the reaction with a cyclic anhydride such as succinic anhydride is the most direct and common chemical approach.

Chemical Synthesis of Beta-Sitosterol Hydrogen Succinate

The synthesis of beta-sitosterol hydrogen succinate is achieved through the esterification of beta-sitosterol with succinic anhydride. This reaction involves the nucleophilic attack of the C3-hydroxyl group of beta-sitosterol on one of the carbonyl carbons of succinic anhydride.

A general procedure for this synthesis is as follows:

Beta-sitosterol is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane, which can also serve as a basic catalyst.

Succinic anhydride, typically in a slight molar excess, is added to the solution. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), may be included to increase the reaction rate.

The reaction mixture is stirred, often at an elevated temperature (e.g., reflux), for a period ranging from a few hours to overnight to ensure complete conversion.

The progress of the reaction can be monitored using thin-layer chromatography (TLC) by observing the disappearance of the beta-sitosterol spot and the appearance of a new, more polar product spot.

Upon completion, the reaction is quenched, often by the addition of water or a dilute acid, to hydrolyze any remaining succinic anhydride.

The product is then extracted into an organic solvent. The organic layer is washed to remove the catalyst and succinic acid, dried over an anhydrous salt like sodium sulfate (B86663), and the solvent is removed under reduced pressure.

The resulting crude product, beta-sitosterol hydrogen succinate, can be purified by recrystallization or column chromatography to yield the pure compound.

This reaction yields a product where the succinic acid moiety is attached to the sterol via an ester linkage, leaving a terminal carboxylic acid group, hence the name "hydrogen succinate."

Spectroscopic and Chromatographic Approaches for Derivative Characterization

The structural confirmation of beta-sitosterol hydrogen succinate relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for identifying the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1735-1750 cm⁻¹ for the ester and a broader carbonyl absorption for the carboxylic acid around 1700-1725 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid dimer would also be expected around 2500-3300 cm⁻¹. The disappearance of the broad O-H stretching band from the parent beta-sitosterol (around 3200-3400 cm⁻¹) further supports successful esterification. researchgate.netspectroscopyonline.comorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum, the signal for the C3-proton (H-3) of the sterol backbone shifts downfield from approximately 3.5 ppm in beta-sitosterol to around 4.6 ppm in the succinate ester, due to the deshielding effect of the adjacent ester group. researchgate.net Additionally, new signals corresponding to the methylene (B1212753) protons of the succinate moiety would appear, typically as two triplets around 2.6 ppm. hmdb.cachemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum will show a downfield shift for the C-3 carbon from ~71.8 ppm in beta-sitosterol to ~74-75 ppm in the ester. New signals for the carbonyl carbons of the ester and carboxylic acid will appear in the range of 170-180 ppm.

Expected Spectroscopic Data for Beta-Sitosterol Hydrogen Succinate

| Technique | Functional Group | Expected Shift/Frequency |

|---|---|---|

| ¹H NMR | C3-H | ~4.6 ppm (multiplet) |

| Succinate -CH₂- | ~2.6 ppm (multiplets) | |

| Olefinic H-6 | ~5.3 ppm (multiplet) | |

| ¹³C NMR | C-3 | ~74-75 ppm |

| C=O (Ester) | ~172 ppm | |

| C=O (Carboxylic Acid) | ~178 ppm | |

| C-5 | ~140 ppm | |

| C-6 | ~122 ppm | |

| FT-IR | C=O Stretch (Ester) | 1735-1750 cm⁻¹ |

| C=O Stretch (Acid) | 1700-1725 cm⁻¹ | |

| C-O Stretch | 1000-1300 cm⁻¹ |

Chromatographic Approaches:

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the analysis and purification of beta-sitosterol derivatives. Reversed-phase columns (e.g., C18) are commonly employed. Beta-sitosterol hydrogen succinate, being more polar than beta-sitosterol due to the free carboxylic acid group, would have a shorter retention time under typical reversed-phase conditions.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of beta-sitosterol hydrogen succinate must first be derivatized (e.g., silylation) to increase its volatility. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the derivatized compound. nih.gov

Structure-Activity Relationship (SAR) Analyses for Beta-Sitosterol and its Succinate Esters

SAR studies investigate how the chemical structure of a compound influences its biological activity. While specific SAR studies on beta-sitosterol hydrogen succinate are not widely published, general principles can be inferred from studies on other steryl esters. nih.govnih.gov

The derivatization of beta-sitosterol at the C3-hydroxyl position is a common strategy to modulate its biological profile. researchgate.net The key structural modification in beta-sitosterol hydrogen succinate is the introduction of a short, flexible dicarboxylic acid ester chain.

Influence of the Ester Moiety: The addition of the succinate group significantly alters the physicochemical properties of the parent sterol. The terminal carboxylic acid group increases the molecule's polarity and provides a site for ionization at physiological pH. This can lead to:

Modified Solubility: The presence of the carboxyl group can increase the aqueous solubility of the compound compared to beta-sitosterol, potentially affecting its absorption and bioavailability.

Altered Membrane Interaction: The fundamental interaction of sterols with cell membranes is crucial for many of their biological effects. The addition of the polar succinate "tail" could modify how the molecule inserts into and interacts with the phospholipid bilayer, potentially altering membrane fluidity or the function of membrane-bound proteins.

Potential for Further Conjugation: The free carboxylic acid provides a reactive handle for further chemical modifications, such as the formation of amides or other esters, allowing for the creation of more complex conjugates with tailored properties.

Molecular and Cellular Mechanisms of Action of Beta Sitosterol and Its Succinate Derivatives

Modulation of Intracellular Signaling Pathways

Beta-sitosterol (B1209924) exerts its diverse biological effects by intervening in several critical intracellular signaling cascades.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a fundamental signaling cascade that regulates cell growth, survival, and proliferation. wikipedia.orgfrontiersin.orgmdpi.comqiagen.com Dysregulation of this pathway is a common feature in various cancers. mdpi.com Beta-sitosterol has been shown to modulate this pathway at multiple levels.

In studies on vascular smooth muscle cells (VSMCs), β-sitosterol was found to negatively regulate the expression of mTOR, contributing to the inhibition of angiotensin II-induced cell migration. nih.gov Research on pancreatic cancer has demonstrated that β-sitosterol can inhibit epithelial-mesenchymal transition (EMT) by deactivating the Akt/GSK-3β signaling pathway. nih.gov In colorectal cancer models, β-sitosterol has been observed to induce anoikis (a form of programmed cell death) by inhibiting the EGFR/AKT signaling pathway. nih.gov This suggests that β-sitosterol's anticancer effects are, in part, mediated through its inhibitory action on the PI3K/Akt/mTOR axis, thereby controlling cell growth and survival. The term "CD1" in the pathway title is not conventionally linked with PI3K/Akt/mTOR and may be context-specific or extraneous to the core pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and immunity. nih.gov Beta-sitosterol has demonstrated significant anti-inflammatory effects by targeting this pathway.

In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), β-sitosterol pretreatment reduced the phosphorylation levels of IκB-α and NF-κB. nih.gov This inhibition prevents the translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step for the transcription of pro-inflammatory genes like IL-6, TNF-α, and COX-2. nih.govnih.gov Similar inhibitory effects on the LPS-induced activation of the NF-κB pathway have been observed in murine microglial BV2 cells. nih.gov

Furthermore, some evidence suggests a crosstalk mechanism where β-sitosterol first activates the p53 pathway, which in turn leads to the blockade of NF-κB signaling. nih.govfrontiersin.org This dual action, both directly and indirectly inhibiting NF-κB, highlights a key mechanism for the anti-inflammatory and chemo-preventive properties of β-sitosterol. nih.govdiscovmed.com

The Mitogen-Activated Protein Kinase (MAPK) family, which includes key proteins like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), regulates a wide array of cellular processes including proliferation, differentiation, stress responses, and apoptosis. nih.gov

Beta-sitosterol has been shown to modulate MAPK signaling, often leading to anti-inflammatory and anti-cancer outcomes. In LPS-treated HUVECs, β-sitosterol dose-dependently decreased the phosphorylation and thus the activation of p38, ERK, and JNK. nih.gov Likewise, in BV2 microglia cells, β-sitosterol treatment inhibited the LPS-induced activation of p38 and ERK. nih.gov

In the context of cancer, research on glioma cells revealed that β-sitosterol effectively suppresses the EGFR/MAPK signaling pathway, leading to reduced cell proliferation and migration. nih.gov Specifically, it was found to downregulate the expression of p-EGFR, SOS1, and p-ERK1/2. nih.gov It has been proposed that β-sitosterol may act as a competitive inhibitor of ATP at the binding site of kinases in this pathway, thereby blocking downstream activation. nih.gov

Table 1: Summary of Beta-Sitosterol's Effect on MAPK and NF-κB Pathways

| Model System | Pathway | Key Proteins Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | NF-κB & MAPK | ↓ p-IκB-α, ↓ p-NF-κB, ↓ p-p38, ↓ p-ERK, ↓ p-JNK | Reduced inflammatory cytokine production | nih.gov |

| Murine Microglial (BV2) Cells | NF-κB & MAPK | ↓ p-IκB, ↓ p-p65, ↓ p-p38, ↓ p-ERK | Inhibition of neuroinflammatory response | nih.gov |

| Glioma (U87) Cells | MAPK | ↓ p-EGFR, ↓ SOS1, ↓ p-ERK1/2 | Inhibition of cell proliferation and migration | nih.gov |

| Colorectal Cancer (CRC) Cells | NF-κB | ↑ p53, ↓ NF-κB | Reversal of multidrug resistance | nih.gov |

The Transforming Growth Factor-β (TGF-β) signaling pathway, which primarily signals through Smad proteins, is vital for regulating cell growth, differentiation, and extracellular matrix production. medchemexpress.com Beta-sitosterol has been found to intersect with this pathway, particularly in the context of endometriosis and fibrosis.

In a study on endometriosis, β-sitosterol was shown to inhibit the proliferation of endometrial cells by upregulating Smad7. nih.gov Smad7 is an inhibitory Smad that counteracts TGF-β signaling. nih.govresearchgate.net By increasing Smad7, β-sitosterol effectively inhibited the expression of TGF-β1 and the subsequent phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3. nih.govresearchgate.net This action helps to control the excessive cell proliferation characteristic of endometriosis.

In another study using human alveolar epithelial cells, β-sitosterol was found to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), a process central to the development of pulmonary fibrosis. nih.gov The mechanism was associated with the suppression of the TGF-β1/Snail pathway, which is regulated by both Smad and non-Smad signaling. nih.gov

Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a cellular energy sensor that plays a central role in metabolism. When activated, it promotes energy-producing processes like glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. youtube.com

Research has identified β-sitosterol as an activator of AMPK. In L6 myotube cells, β-sitosterol significantly increased the phosphorylation of the AMPKα subunit. nih.gov This activation was linked to beneficial metabolic effects, including stimulated glucose uptake and reduced intracellular levels of triglycerides and cholesterol. nih.gov Further investigation revealed that this activation is dependent on the upstream kinase LKB1. nih.gov

In vascular smooth muscle cells, the activation of AMPK by β-sitosterol, as part of the PPARG/AMPK/mTOR signaling axis, was shown to be a key mechanism by which it inhibits cell migration. nih.gov

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, often termed the "guardian of the genome." nih.gov Activation of the p53 signaling axis is a key strategy for many anti-cancer agents.

Beta-sitosterol has been shown to promote the activation of p53. nih.gov In colorectal cancer cells, β-sitosterol was demonstrated to disrupt the interaction between p53 and its negative regulator, MDM2. nih.gov This disruption leads to increased nuclear translocation and activation of p53, which subsequently suppresses the NF-κB pathway and inhibits the expression of the multidrug resistance protein BCRP. nih.gov Studies in human lung cancer cells also showed that β-sitosterol treatment leads to a significant upregulation in the levels of p53 and its phosphorylated, active form (pSer15-p53). frontiersin.org This activation of the p53 pathway is a crucial component of the pro-apoptotic effects of β-sitosterol in various cancer models. nih.govfrontiersin.org

Table 2: Summary of Beta-Sitosterol's Effect on TGF-β, AMPK, and p53 Pathways

| Model System | Pathway | Key Proteins Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| Endometrial Cells (hEM15A) & Mice | TGF-β/Smad | ↑ Smad7, ↓ TGF-β1, ↓ p-Smad2, ↓ p-Smad3 | Inhibition of cell proliferation, apoptosis induction | nih.govresearchgate.net |

| L6 Myotube Cells | AMPK | ↑ p-AMPKα, ↑ p-ACC | Increased glucose uptake, reduced lipids | nih.gov |

| Vascular Smooth Muscle Cells (A7r5) | AMPK | ↑ PPARG, ↑ AMPK, ↓ mTOR | Inhibition of cell migration | nih.gov |

| Colorectal Cancer (CRC) Cells | p53 | ↑ p53 (disruption of p53-MDM2) | Reversal of multidrug resistance | nih.gov |

| Human Lung Cancer (NCI-H460) Cells | p53 | ↑ p53, ↑ pSer15-p53 | Induction of apoptosis | frontiersin.org |

Rab/IRAP/Munc 18 Signaling in Metabolic Contexts

Beta-sitosterol has been shown to influence the Rab/IRAP/Munc 18 signaling pathway, which is crucial for GLUT4 vesicle fusion at the plasma membrane in skeletal muscle. nih.govnih.gov In preclinical models of diet-induced insulin (B600854) resistance, beta-sitosterol treatment positively affected the protein expression of Rab10, insulin-regulated aminopeptidase (B13392206) (IRAP), and Munc18. nih.gov This suggests a mechanism for enhancing GLUT4 translocation, a key step in glucose uptake by muscle cells.

Research indicates that in diabetic rat models, there is a significant decrease in the mRNA levels of Munc18 and syntaxin-4, proteins essential for the vesicle fusion process of GLUT4 translocation. nih.gov Treatment with beta-sitosterol was found to improve these levels, thereby facilitating the fusion of GLUT4-containing vesicles with the cell membrane. nih.gov This action helps to augment glucose uptake in the gastrocnemius muscle, counteracting insulin resistance. nih.govnih.gov This is the first finding of its kind to demonstrate that beta-sitosterol facilitates this specific signaling cascade in skeletal muscle. nih.govnih.gov

Regulation of Fundamental Cellular Processes

Apoptosis Induction in Preclinical Models

Beta-sitosterol and its derivatives are recognized for their ability to induce apoptosis, or programmed cell death, in various preclinical cancer models. nih.govmdpi.comresearchgate.net This pro-apoptotic effect is a key component of its potential anti-cancer activity and is mediated through several interconnected molecular pathways. nih.govnih.gov Studies have demonstrated these effects in a range of cancer cell lines, including those for pancreatic, breast, and leukemia. nih.govnih.govnih.govnih.gov

A central mechanism in beta-sitosterol-induced apoptosis is the activation of the caspase cascade. Caspases are a family of protease enzymes that execute the process of cell death. Research across multiple studies shows that beta-sitosterol treatment leads to the activation of key caspases, including caspase-3, caspase-8, and caspase-9.

In human ovarian cancer cells (ES2 and OV90), beta-sitosterol treatment resulted in a dose-dependent increase in cleaved (active) caspase-3 and caspase-9. mdpi.com Similarly, in murine fibrosarcoma cells (MCA-102), beta-sitosterol-induced apoptosis was associated with a significant increase in caspase activity, which could be inhibited by a specific caspase-3 inhibitor, z-DEVD-fmk. nih.gov Studies on human leukemic U937 cells also confirmed that beta-sitosterol activates caspase-3. nih.gov Furthermore, in models of cardiomyocyte injury, beta-sitosterol was found to diminish apoptosis by downregulating the expression of caspase-3 and caspase-9. mdpi.com

| Cell Line/Model | Activated Caspases | Key Findings | Reference |

|---|---|---|---|

| Human Ovarian Cancer (ES2, OV90) | Caspase-3, Caspase-9 | Dose-dependent increase in cleaved caspases. | mdpi.com |

| Murine Fibrosarcoma (MCA-102) | Caspase-3 | Increased caspase activity; apoptosis inhibited by caspase-3 inhibitor. | nih.gov |

| Human Leukemia (U937) | Caspase-3 | Apoptosis is related to the selective activation of caspase-3. | nih.gov |

| Injured Cardiomyocytes | Caspase-3, Caspase-9 | Downregulated caspase expression, leading to reduced apoptosis. | mdpi.com |

The mitochondrion plays a pivotal role in the intrinsic pathway of apoptosis. Beta-sitosterol has been shown to disrupt mitochondrial function, leading to apoptosis. A key event in this process is the depolarization of the mitochondrial membrane potential (MMP). nih.govnih.gov

In MDA-MB-231 human breast cancer cells, treatment with beta-sitosterol caused a significant depolarization of the MMP. nih.govnih.gov This loss of membrane potential is often a point of no return in the apoptotic process. The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. One of the most critical of these factors is cytochrome C. mdpi.com Once in the cytosol, cytochrome C participates in the formation of the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. Studies have confirmed that beta-sitosterol treatment induces the release of cytochrome C in ovarian and gastric cancer cells. mdpi.comnih.gov

| Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|

| Breast Carcinoma (MDA-MB-231) | Depolarization of Mitochondrial Membrane Potential | Significant loss of MMP observed with treatment. | nih.govnih.gov |

| Ovarian Cancer (ES2, OV90) | Cytochrome C Release | Dose-dependent increase in cytochrome C expression. | mdpi.com |

| Gastric Cancer | Cytochrome C Release | Treatment resulted in cytochrome C release, leading to apoptosis. | nih.gov |

The Bcl-2 family of proteins are critical regulators of apoptosis, consisting of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing members often determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Beta-sitosterol has been consistently shown to modulate the expression of these proteins to favor apoptosis. In MCA-102 fibrosarcoma cells, beta-sitosterol exposure led to a significant loss of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Similar effects were observed in human breast cancer cells (MDA-MB-231), where beta-sitosterol increased the Bax/Bcl-2 protein ratio. nih.gov In human leukemic U937 cells, beta-sitosterol-induced apoptosis was associated with the downregulation of Bcl-2. nih.gov Furthermore, in human ovarian cancer cells, beta-sitosterol stimulated the expression of Bax and Bak while reducing Bcl-2 levels. mdpi.com This alteration of the Bax/Bcl-2 ratio is a key mechanism that leads to the permeabilization of the outer mitochondrial membrane. mdpi.com

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, caspases, particularly caspase-3, cleave PARP, rendering it inactive. This inactivation prevents DNA repair and is a well-established marker of apoptosis.

Studies have shown that beta-sitosterol-induced apoptosis is accompanied by PARP cleavage. In MCA-102 fibrosarcoma cells, increased PARP cleavage was observed following treatment. nih.gov This finding was mirrored in human leukemic U937 cells, where the degradation of PARP was linked to beta-sitosterol-induced apoptosis. nih.gov The cleavage of PARP, along with other nuclear events, contributes to the final stages of apoptosis, including the fragmentation of genomic DNA, which is another characteristic feature of this process. nih.govnih.gov

Cell Cycle Arrest Induction

Specific Cell Cycle Phase Arrest (G0/G1, S, G2/M)

No information is available for beta-sitosterol hydrogen succinate (B1194679). Research on beta-sitosterol has shown it can induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines. nih.govnih.govnih.gov

Cyclin and Cyclin-Dependent Kinase (CDK) Regulation

No information is available for beta-sitosterol hydrogen succinate. Studies on beta-sitosterol indicate that it can modulate the expression of cyclins and CDKs. For instance, it has been observed to down-regulate cyclin D1, cyclin E, and CDK4 to induce cell cycle arrest. nih.govnih.gov

p21/Cip1 and p27/Kip1 Protein Expression

No information is available for beta-sitosterol hydrogen succinate. In studies involving beta-sitosterol, the compound has been shown to up-regulate the expression of the CDK inhibitors p21/Cip1 and p27/Kip1, contributing to cell cycle arrest. nih.govnih.gov

Oxidative Stress Response Modulation

Reactive Oxygen Species (ROS) Homeostasis

No information is available for beta-sitosterol hydrogen succinate. The parent compound, beta-sitosterol, has demonstrated the ability to modulate reactive oxygen species. In some contexts, it acts as an antioxidant, reducing ROS levels and protecting against oxidative damage. nih.govmdpi.comnih.gov Conversely, in certain cancer cell lines, it has been shown to induce apoptosis by increasing ROS production. nih.govnih.govresearchgate.net

Antioxidant Enzyme Systems (SOD, GPX, Catalase)

No information is available for beta-sitosterol hydrogen succinate. Research indicates that beta-sitosterol can influence the activity of antioxidant enzyme systems. It has been shown to restore the activity of enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT) in various models of oxidative stress. mdpi.commdpi.com

Influence on Cellular Metabolism

The influence of beta-sitosterol and its derivatives on cellular metabolism is a critical aspect of their biological activity. This includes the ability to induce metabolic reprogramming, interfere with the metabolism of endogenous sterols, and potentially modulate cellular bioenergetics through its succinate component.

Metabolic reprogramming is a hallmark of various pathological states, including cancer, where cells alter their metabolic pathways to support increased proliferation and survival. Beta-sitosterol has been shown to influence these metabolic shifts. For instance, in melanoma brain metastasis, beta-sitosterol has been observed to target and inhibit mitochondrial complex I, leading to a disruption in the mitochondrial electron transport chain. This inhibition results in increased production of reactive oxygen species (ROS), which can induce apoptosis in melanoma cells and suppress their metastatic potential. nih.gov

Furthermore, a key regulator of cellular bioenergy metabolism is the AMP-activated protein kinase (AMPK). Beta-sitosterol has been reported to increase the phosphorylation and activation of AMPK in a concentration-dependent manner. nih.govnih.gov Activated AMPK can, in turn, influence tumor cell growth and apoptosis, highlighting another mechanism by which beta-sitosterol can induce metabolic reprogramming. nih.gov Studies in L6 myotube cells have demonstrated that beta-sitosterol stimulates glucose uptake and reduces intracellular levels of triglycerides and cholesterol, effects that are mediated by the LKB1-AMPK signaling pathway. nih.gov This suggests a broader role for beta-sitosterol in modulating glucose and lipid metabolism. nih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), beta-sitosterol has been shown to significantly reduce the accumulation of triglycerides, glucose, and cholesterol in a zebrafish model. mdpi.com Pathway analysis revealed that beta-sitosterol primarily regulates lipid metabolism and signal transduction, with a notable impact on steroid biosynthesis and steroid hormone biosynthesis. mdpi.com

Beta-sitosterol, being a phytosterol structurally similar to cholesterol, can interfere with the metabolism of endogenous sterols. The human body has highly effective mechanisms to limit the absorption of plant sterols like beta-sitosterol. nih.gov Studies in humans have shown that the absorption of beta-sitosterol is very low, typically 5% or less of the dietary intake, in stark contrast to cholesterol, which has an absorption rate of 45-54%. nih.gov

Once absorbed, beta-sitosterol is metabolized, with about 20% being converted to cholic and chenodeoxycholic acids, the primary bile acids. nih.gov The remaining absorbed beta-sitosterol is excreted into the bile as a free sterol more rapidly than cholesterol. nih.gov This rapid excretion is facilitated by the ABCG5 and ABCG8 proteins, which act as sterol transporters, preferentially eliminating xenosterols (foreign sterols) like beta-sitosterol from the body. nih.gov

The interference of beta-sitosterol with endogenous sterol metabolism is further highlighted by its effect on cholesterol-lowering. It is suggested that the cholesterol-lowering activity of beta-sitosterol is related to the up-regulation of the LDL receptor (LDLR). acs.org In a zebrafish model of NAFLD, beta-sitosterol was found to affect steroid biosynthesis and steroid hormone biosynthesis pathways. mdpi.com Furthermore, beta-sitosterol has been shown to inhibit the enzyme 5-alpha reductase (S5αR2), which is involved in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394). The inhibitory concentration (IC₅₀) for beta-sitosterol against S5αR2 was found to be 3.24 ± 0.32 µM. mdpi.com

| Parameter | Observation | Source |

| Beta-Sitosterol Absorption | ≤ 5% of dietary intake | nih.gov |

| Cholesterol Absorption | 45-54% of dietary intake | nih.gov |

| Metabolism of Absorbed Beta-Sitosterol | ~20% converted to bile acids | nih.gov |

| Excretion of Absorbed Beta-Sitosterol | Rapid excretion into bile as free sterol | nih.gov |

| Effect on 5-alpha reductase (S5αR2) | IC₅₀ of 3.24 ± 0.32 µM | mdpi.com |

Succinate, a key intermediate in the citric acid cycle (Krebs cycle), plays a pivotal role in cellular bioenergetics. numberanalytics.comnumberanalytics.com It is produced from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), a reaction that directly links the citric acid cycle to the electron transport chain, contributing to ATP production. numberanalytics.comnumberanalytics.com

The esterification of beta-sitosterol with succinic acid to form beta-sitosterol hydrogen succinate introduces a succinate moiety to the molecule. While direct studies on the metabolism of beta-sitosterol hydrogen succinate and its specific impact on succinate-related pathways are not extensively available, the presence of the succinate group suggests potential interactions with cellular bioenergetics.

Under certain conditions, such as hypoxia or mitochondrial dysfunction, cellular levels of succinate can accumulate. numberanalytics.com This accumulation can lead to a metabolic shift towards glycolysis, a phenomenon observed in many cancer cells known as the Warburg effect. numberanalytics.com Accumulated succinate can also act as a signaling molecule. For instance, it can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), which can promote tumorigenesis and inflammatory responses. numberanalytics.comnih.govnih.gov Extracellular succinate can also activate its receptor, SUCNR1, to modulate immune responses. nih.gov

Given that beta-sitosterol hydrogen succinate can release succinate upon hydrolysis, it is plausible that it could influence these succinate-dependent signaling pathways. However, further research is needed to elucidate the specific effects of beta-sitosterol hydrogen succinate on succinate metabolism and its downstream consequences on cellular bioenergetics and signaling.

| Process | Role of Succinate | Source |

| Citric Acid Cycle | Intermediate metabolite, substrate for SDH | numberanalytics.comnumberanalytics.com |

| Electron Transport Chain | Donates electrons via SDH for ATP production | numberanalytics.comnumberanalytics.com |

| Cellular Signaling | Stabilizes HIF-1α, activates SUCNR1 | numberanalytics.comnih.govnih.gov |

Inhibition of Cell Proliferation and Viability

Beta-sitosterol and its derivatives have demonstrated significant inhibitory effects on the proliferation and viability of various tumor cells. nih.gov The mechanisms underlying these effects are multifaceted and involve the modulation of key signaling pathways that control cell growth and survival.

One of the primary ways beta-sitosterol inhibits cell proliferation is by targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov It has been suggested that beta-sitosterol can act as a competitive inhibitor of ATP, blocking the ATP binding site and thereby preventing the activation of ERK1/2, a key component of the MAPK pathway. nih.gov This blockade can, in turn, reduce the expression of downstream targets like c-fos and c-jun, which are crucial for cell proliferation. nih.gov

Furthermore, beta-sitosterol has been shown to induce cell cycle arrest. For example, 7α-hydroxy-β-sitosterol, a derivative of beta-sitosterol, can trigger G0/G1 cell cycle arrest in MCF-7 breast cancer cells by regulating the balance of Bax and Bcl-2 proteins and inactivating ERK1/2. nih.gov Another derivative, beta-sitosterol-glucoside, has been shown to inhibit the growth of hepatoma cells by activating caspase-3 and -9, key executioners of apoptosis. nih.gov

| Cell Line | Compound | Effect | Mechanism | Source |

| Melanoma | Beta-sitosterol | Inhibition of brain metastasis, apoptosis | Inhibition of mitochondrial complex I, increased ROS | nih.gov |

| MCF-7 (Breast Cancer) | 7α-hydroxy-β-sitosterol | G0/G1 cell cycle arrest, restricted proliferation | Regulation of Bax/Bcl-2, inactivation of ERK1/2 | nih.gov |

| Hepatoma | Beta-sitosterol-glucoside | Growth inhibition, apoptosis | Activation of caspase-3 and -9 | nih.gov |

| Various Tumor Cells | Beta-sitosterol | Inhibition of proliferation | Blockade of MAPK pathway (ERK1/2) | nih.gov |

Anti-Invasion and Anti-Metastasis Mechanisms

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. Beta-sitosterol and its derivatives have been shown to possess anti-invasive and anti-metastatic properties, primarily through the disruption of key signaling pathways involved in these processes.

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. This process is crucial for cancer metastasis. Beta-sitosterol has been found to inhibit EMT. For instance, in pancreatic cancer, beta-sitosterol, in combination with gemcitabine (B846), has been shown to synergistically inhibit EMT by deactivating the Akt/GSK-3β/Snail signaling pathway.

The disruption of the MAPK pathway by beta-sitosterol also contributes to its anti-invasive effects. nih.gov By blocking the activation of ERK1/2, beta-sitosterol can prevent the downstream signaling events that promote tumor invasion and angiogenesis. nih.gov As previously noted, the inhibition of mitochondrial complex I in melanoma cells by beta-sitosterol not only induces apoptosis but also represses their metastatic potential to the brain. nih.gov

Immunomodulatory Actions at the Cellular Level

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating adaptive immune responses. Social stressors have been shown to activate DCs, leading to an increase in the expression of Major Histocompatibility Complex (MHC) Class I, CD80, and CD44, which are all markers of a mature and activated phenotype. This activation enhances their ability to respond to stimuli. For instance, DCs from socially stressed mice exhibit increased production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) when stimulated with lipopolysaccharide (LPS) and CpG DNA. nih.gov

Beta-sitosterol and its glucoside have been observed to enhance the proliferative response of T-lymphocytes. nih.gov Specifically, a formulation of beta-sitosterol and its glucoside can significantly increase the expression of T-cell activation markers such as CD25 and HLA-DR, and boost the secretion of Interleukin-2 (IL-2) and gamma-interferon. nih.gov Furthermore, beta-sitosterol has been shown to stimulate the production of lymphocytes in mice. researchgate.net

In addition to T-cell modulation, beta-sitosterol also impacts Natural Killer (NK) cell activity. Both beta-sitosterol and its glucoside individually increase NK-cell activity. nih.gov Liposomal formulations of beta-sitosterol have been suggested to enhance NK cell activity by inducing the production of IL-12 and IL-18. nih.gov

| Cell Type | Modulatory Effect of Beta-Sitosterol | Key Markers/Mediators Affected |

| T-lymphocytes | Enhanced proliferation and activation | CD25, HLA-DR, IL-2, IFN-γ |

| Natural Killer (NK) Cells | Increased cytotoxic activity | IL-12, IL-18 |

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by triggering inflammatory responses. nih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov Beta-sitosterol has been shown to suppress the activation of the NLRP3 inflammasome. nih.gov This inhibition is achieved by preventing the assembly of the inflammasome complex, which in turn reduces the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov The inhibitory mechanism involves the direct targeting of the NLRP3 protein or its associated complexes.

Beta-sitosterol demonstrates a significant ability to regulate the production of pro-inflammatory cytokines. In various cell models, it has been shown to decrease the expression and secretion of IL-6, TNF-α, and IL-1β. nih.govnih.gov For instance, in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), beta-sitosterol treatment leads to a reduction in the levels of these inflammatory cytokines. nih.gov Similarly, in LPS-exposed microglial cells, beta-sitosterol significantly inhibits the mRNA expression of IL-6 and TNF-α. nih.gov This anti-inflammatory effect is partly mediated through the inhibition of signaling pathways such as the MAPK and NF-κB pathways. nih.gov

| Cytokine | Effect of Beta-Sitosterol | Cellular Context |

| Interleukin-6 (IL-6) | Decreased production and secretion | HUVECs, Microglia |

| Tumor Necrosis Factor-α (TNF-α) | Decreased production and secretion | HUVECs, Microglia |

| Interleukin-1β (IL-1β) | Decreased production and secretion | HUVECs, Cardiomyocytes |

Interaction with Specific Molecular Targets and Enzymes

The biological activities of beta-sitosterol are also mediated through its direct interaction with specific molecular targets, including growth factor receptors.

Beta-sitosterol has been found to interact with and suppress the activity of both Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor (EGFR). nih.gove-century.us In lung cancer cell lines, beta-sitosterol treatment leads to the downregulation of both FGFR1 and EGFR expression. nih.gove-century.us Molecular docking studies have revealed that beta-sitosterol can form stable hydrogen bonds with amino acid residues in the active sites of EGFR. nih.gov This interaction inhibits the downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cell proliferation, survival, and migration. nih.gove-century.us The concurrent suppression of both FGFR1 and EGFR by beta-sitosterol highlights its potential as a multi-targeted agent. nih.gove-century.us

| Receptor | Effect of Beta-Sitosterol | Downstream Signaling Pathway Affected |

| FGFR1 | Suppression of expression and activity | PI3K/AKT/mTOR/CD1 |

| EGFR | Suppression of expression and activity | PI3K/AKT/mTOR/CD1, MAPK |

Matrix Metalloproteinases (MMPs, e.g., MMP9)

Beta-sitosterol has been shown to modulate the activity of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix. researchgate.netdntb.gov.ua This modulation is significant as MMP-9 expression is closely linked to cell migration and invasion in pathological processes. nih.gov In studies involving CT26/luc colon carcinoma cells, both beta-sitosterol (SITO) and a liposomal formulation of beta-sitosterol (LS) were effective in suppressing the invasive capabilities of the cancer cells, an effect attributed to the inhibition of MMP-9 expression. nih.gov

Research has demonstrated that treatment with beta-sitosterol can lead to a quantifiable reduction in MMP-9 levels. For instance, in one study, both beta-sitosterol and its liposomal form reduced MMP-9 expression by 0.65- and 0.63-fold, respectively, compared to a control group. mdpi.com Further investigations using a systematic pharmacology approach for rheumatoid arthritis identified MMP9 as a key target of beta-sitosterol. frontiersin.org Experimental results from this research showed that beta-sitosterol significantly decreased the mRNA and protein expression of MMP9 in MH7A human rheumatoid arthritis synovial cells at concentrations ranging from 20 to 160 μmol/L. frontiersin.org These findings underscore the potential of beta-sitosterol to inhibit processes that are heavily dependent on MMP-9 activity, such as tissue remodeling and cell invasion. nih.govfrontiersin.org

Table 1: Effect of Beta-Sitosterol on MMP-9 Expression

| Treatment Group | Fold Reduction in MMP-9 Expression (Compared to Control) | Cell Line | Source |

|---|---|---|---|

| Beta-Sitosterol (SITO) | 0.65 | CT26/luc | mdpi.com |

| Liposomal Beta-Sitosterol (LS) | 0.63 | CT26/luc | mdpi.com |

| Beta-Sitosterol (80 μmol/L) | Significant Decrease in mRNA | MH7A | frontiersin.orgnih.gov |

| Beta-Sitosterol (20-160 μmol/L) | Significant Decrease in Protein | MH7A | frontiersin.org |

Heat Shock Proteins (e.g., HSP90AA1)

Beta-sitosterol has been found to interact with and modulate the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1). frontiersin.orgijpsonline.com HSP90AA1 encodes the stress-inducible molecular chaperone Hsp90α, which plays a critical role in stabilizing proteins involved in cell proliferation and survival. researchgate.net

In the context of human gastric adenocarcinoma cells (AGS), beta-sitosterol has been shown to exert anti-tumor effects by modulating the AMPK/PTEN/HSP90 axis. researchgate.net A systematic pharmacology study also identified HSP90AA1 as a core target of beta-sitosterol in the treatment of rheumatoid arthritis. frontiersin.org This research demonstrated that beta-sitosterol, at concentrations between 20 and 160 μmol/L, significantly decreased both the mRNA and protein expression of HSP90AA1 in MH7A cells. frontiersin.orgnih.gov This inhibitory effect on HSP90, a chaperone for numerous oncogenic proteins, is a key aspect of beta-sitosterol's mechanism of action. researchgate.net

Tyrosine Kinases (e.g., SRC)

The proto-oncogene tyrosine-protein kinase (SRC) is another significant molecular target of beta-sitosterol. frontiersin.orgnih.gov SRC kinase is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling various cellular processes, and its deregulated activity is often implicated in malignant transformation. researchgate.netnih.gov

Network pharmacology analyses have consistently identified SRC as a key target for beta-sitosterol in the context of various diseases, including rheumatoid arthritis and non-small cell lung cancer. frontiersin.orgnih.gov Molecular docking studies predict that beta-sitosterol can effectively bind to the SRC protein. nih.gov This is supported by experimental data showing that beta-sitosterol treatment (80 μmol/L) leads to a significant decrease in the mRNA expression of SRC in MH7A cells. frontiersin.orgnih.gov At the protein level, a concentration-dependent decrease in SRC expression was also observed. frontiersin.org

Proliferating Cell Nuclear Antigen (PCNA)

Beta-sitosterol demonstrates anti-proliferative properties by targeting the Proliferating Cell Nuclear Antigen (PCNA). nih.gov PCNA is a crucial protein involved in DNA synthesis and repair, making it an excellent marker for cell proliferation. nih.gov Studies on cervical cancer cell lines (CaSki and HeLa) have shown that treatment with beta-sitosterol leads to a decrease in PCNA expression. nih.gov This reduction in PCNA suggests that beta-sitosterol can limit DNA synthesis, thereby suppressing the proliferation of these cancer cells. nih.gov Similar findings have been reported in colon cancer, where beta-sitosterol also decreased the expression of PCNA. researchgate.net

Succinate Dehydrogenase (SDH) Activity Modulation

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. The chemical structure of beta-sitosterol hydrogen succinate, which features a succinate moiety, suggests a potential for interaction with SDH. This succinate portion could theoretically act as a competitive inhibitor, binding to the enzyme's active site in place of its natural substrate, succinate. However, direct scientific studies specifically investigating the modulatory effect of beta-sitosterol hydrogen succinate on SDH activity are currently lacking in the reviewed literature.

Select Viral Proteases (e.g., SARS-CoV-2 Main Protease)

In silico molecular docking studies have explored the potential of beta-sitosterol to act as an inhibitor of key SARS-CoV-2 viral proteases. The main protease (Mpro or 3CLpro) is essential for viral replication, making it a prime therapeutic target. One study investigating the interaction between beta-sitosterol and Mpro reported a binding affinity of -6.9 kcal/mol. Another molecular docking analysis focused on the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike glycoprotein, which is crucial for viral entry into host cells. This study found that beta-sitosterol exhibited a strong binding affinity of -7.8 kcal/mol with the RBD. It was observed to form a hydrogen bond with the amino acid residue Ala-B:419 and multiple alkyl bonds with Pro-C:384 and Lys-C:378, suggesting it could be a potent inhibitor.

Table 2: Molecular Docking of Beta-Sitosterol with SARS-CoV-2 Proteins

| Viral Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|

| Main Protease (Mpro) | -6.9 | Not specified | |

| Spike Glycoprotein (RBD) | -7.8 | Ala-B:419, Pro-C:384, Lys-C:378 |

Microbial Enzyme Targets (e.g., FtsZ, DprE1 of M. tuberculosis)

The potential of beta-sitosterol as an antimicrobial agent has been investigated through computational studies targeting essential enzymes in Mycobacterium tuberculosis. The filamentous temperature-sensitive protein Z (FtsZ) is vital for bacterial cell division, and the enzyme decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) is crucial for the synthesis of the mycobacterial cell wall. researchgate.net An in silico study screening 140 chemical compounds from Andrographis paniculata identified beta-sitosterol as having inhibitory activity against both FtsZ and DprE1 based on favorable binding energies (≤-5 kcal/mol). researchgate.net This suggests that beta-sitosterol could interfere with critical cellular processes in M. tuberculosis, substantiating the need for further investigation into its potential as a lead molecule for developing new anti-tuberculosis drugs. researchgate.net

Preclinical Efficacy Studies of Beta Sitosterol Hydrogen Succinate in Disease Models

Anti-Cancer Efficacy in In Vitro Cellular Models

Assessment across Diverse Cancer Cell Lineages (e.g., lung, breast, colon, gastric, pancreatic, leukemia)

Beta-sitosterol (B1209924) (SIT), a widely distributed plant-derived sterol, has demonstrated significant anti-cancer properties across a multitude of cancer cell lines in preclinical studies. nih.govnih.gov Its efficacy has been observed in cancers of the digestive system, including liver, colon, stomach, and pancreatic cancers, as well as in lung cancer, breast cancer, and leukemia. nih.govnih.gov The antitumor effects of SIT are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest. frontiersin.orgresearchgate.net

In breast cancer cells (MDA-MB-231), β-sitosterol has been shown to induce G1 cell cycle arrest and trigger depolarization of the mitochondrial membrane, a key event in the apoptotic pathway. nih.gov For colon cancer, studies on HT-29 and COLO 320D cells have revealed that β-sitosterol inhibits growth by activating the sphingomyelin (B164518) cycle and by scavenging reactive oxygen species (ROS), inducing apoptosis, and downregulating proteins like β-catenin and PCNA, which are crucial for cell proliferation. nih.govnih.gov

Research on gastric cancer AGS cells indicates that SIT impedes proliferation by stimulating apoptosis and causing cell cycle arrest in the S phase, a process potentially linked to the p53 pathway. frontiersin.orgnih.gov In the case of lung adenocarcinoma A549 cells, SIT has been reported to trigger cell cycle arrest in the G2/M phase and promote apoptotic death. frontiersin.orgnih.gov Furthermore, studies on pancreatic cancer cell lines, MIA-PaCa-2 and BXPC-3, have shown that β-sitosterol effectively inhibits cell growth by suppressing proliferation and inducing apoptosis. nih.gov The compound has also shown to be effective against oral cancer KB cells by initiating apoptotic signaling. nih.gov

The pro-apoptotic activity of SIT is a common thread across these diverse cancer types. It has been shown to activate the intrinsic apoptosis pathway in various cancer cell lines, including those of the liver, cervix, and multiple myeloma, by promoting the release of cytochrome c and the cleavage of PARP, both hallmarks of apoptosis. nih.gov

Interactive Table: In Vitro Anti-Cancer Efficacy of Beta-Sitosterol

| Cancer Cell Line | Cancer Type | Observed Effects | Key Mechanisms |

| MDA-MB-231 | Breast Cancer | Induces G1 arrest, mitochondrial membrane depolarization. nih.gov | Cell Cycle Arrest, Apoptosis |

| HT-29 | Colon Cancer | Inhibits growth. nih.gov | Activation of Sphingomyelin Cycle |

| COLO 320D | Colon Cancer | Inhibits growth, induces apoptosis. nih.gov | ROS Scavenging, Apoptosis Induction |

| AGS | Gastric Cancer | Impedes proliferation, induces S phase arrest. frontiersin.orgnih.gov | Apoptosis, Cell Cycle Arrest (p53 pathway) |

| A549 | Lung Cancer | Triggers G2/M arrest, apoptotic death. frontiersin.orgnih.gov | Cell Cycle Arrest, Apoptosis |

| MIA-PaCa-2 | Pancreatic Cancer | Inhibits growth, induces apoptosis. nih.gov | Proliferation Inhibition, Apoptosis |

| BXPC-3 | Pancreatic Cancer | Inhibits growth, induces apoptosis. nih.gov | Proliferation Inhibition, Apoptosis |

| U937 | Leukemia | Induces apoptosis. frontiersin.org | Downregulation of Bcl-2, Caspase-3 Activation |

| KB | Oral Cancer | Cytotoxic effect, initiates apoptosis. nih.gov | Apoptotic Signaling |

Synergistic Effects with Conventional Chemotherapeutic Agents in Cell Cultures

Research has indicated that β-sitosterol (SIT) can enhance the efficacy of conventional chemotherapeutic drugs, suggesting its potential as an adjuvant therapy. frontiersin.org In human ovarian cancer cells (ES2 and OV90), combining SIT with cisplatin (B142131) or paclitaxel (B517696) resulted in a greater inhibition of cancer cell growth than what was observed with the individual drugs alone. frontiersin.org

A significant synergistic effect was also observed in pancreatic cancer cells. The combination of β-sitosterol and gemcitabine (B846), a first-line treatment for pancreatic cancer, showed enhanced anti-cancer activity in MIAPaCa-2 and BXPC-3 cells. nih.gov This combination was more effective at inhibiting tumor growth than either compound administered singly. nih.gov Similarly, in colorectal cancer cells, SIT has been shown to work synergistically with oxaliplatin (B1677828) (OXA), suggesting that their combined use could improve treatment outcomes. frontiersin.org

Furthermore, SIT has been found to enhance the effectiveness of tamoxifen (B1202) in breast cancer cells by influencing ceramide metabolism. nih.gov The combination of SIT with the BRAF inhibitor PLX4720 also led to a notable deceleration of tumor growth. frontiersin.org These findings highlight the potential of β-sitosterol to be used in combination therapies to increase the effectiveness of existing anti-cancer drugs. frontiersin.org

Interactive Table: Synergistic Effects of Beta-Sitosterol with Chemotherapeutic Agents

| Cancer Type | Chemotherapeutic Agent | Combined Effect | Reference |

| Ovarian Cancer | Cisplatin, Paclitaxel | Enhanced growth inhibition of cancer cells. frontiersin.org | frontiersin.org |

| Pancreatic Cancer | Gemcitabine | Significant synergistic anti-cancer activity. nih.gov | nih.gov |

| Colorectal Cancer | Oxaliplatin | Synergistic tumor-suppressive effects. frontiersin.org | frontiersin.org |

| Breast Cancer | Tamoxifen | Enhanced effectiveness on breast cancer cells. nih.gov | nih.gov |

| Melanoma (BRAF-mutated) | PLX4720 | Notably decelerated tumor growth. frontiersin.org | frontiersin.org |

Anti-Inflammatory Efficacy in In Vitro Cellular Models

Microglial Cell Inflammation Models (e.g., LPS-exposed BV2 cells)

Beta-sitosterol (BS) has demonstrated significant anti-inflammatory properties in in vitro models of microglial inflammation. nih.gov Microglia are the primary immune cells of the central nervous system, and their sustained activation can lead to neuroinflammation, a factor in neurodegenerative diseases. nih.gov In studies using LPS-exposed BV2 murine microglial cells, a common model for neuroinflammation, β-sitosterol treatment was shown to reduce the expression of key inflammatory mediators. nih.gov

Specifically, BS treatment significantly inhibited the LPS-induced production of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov The mechanism behind this anti-inflammatory effect involves the inhibition of key signaling pathways. Research has shown that β-sitosterol can suppress the activation of the p38, ERK, and NF-κB pathways, which are crucial for the inflammatory response in microglia. nih.gov

Further studies using primary microglia cells confirmed these findings, showing that β-sitosterol significantly inhibits the mRNA expression of proinflammatory mediators like IL-6, TNF-α, iNOS, and COX-2 in LPS-exposed cells. nih.gov Additionally, in GMI-R1 microglial cells, β-sitosterol was found to inhibit the expression of the M1 proinflammatory phenotype and promote the M2 anti-inflammatory phenotype by inhibiting the TLR4/NF-κB signaling pathway. nih.gov These results suggest that β-sitosterol has the potential to mitigate neuroinflammatory processes. nih.govnih.gov

Efficacy in In Vivo Animal Models of Disease

Anti-Cancer Efficacy in Xenograft and Carcinogenesis Models

The anti-cancer potential of β-sitosterol (SIT) observed in cell cultures has been corroborated by in vivo studies using animal models. nih.gov In xenograft models, where human cancer cells are implanted into immunodeficient mice, SIT has shown promise in inhibiting tumor growth. nih.gov

For instance, in a pancreatic cancer xenograft model, the combination of β-sitosterol and gemcitabine led to a significant inhibition of tumor growth, supporting the synergistic effects seen in vitro. nih.gov Similarly, dietary phytosterols (B1254722), including β-sitosterol, have been shown to inhibit the growth and metastasis of MDA-MB-231 human breast cancer cells grown in SCID mice. nih.gov

In models of chemical carcinogenesis, feeding rats with β-sitosterol helped to prevent and reduce the incidence of chemically induced abnormal crypts and colon tumors. nih.gov This suggests a potential role for β-sitosterol in cancer chemoprevention. nih.gov Furthermore, studies have demonstrated that β-sitosterol combined with cyclophosphamide (B585) can effectively enhance anti-tumor effects in animal models. frontiersin.org These in vivo findings provide a strong rationale for further investigation into the clinical application of β-sitosterol in cancer therapy and prevention. nih.gov

Anti-Inflammatory Efficacy in Acute and Chronic Inflammation Models

Beta-sitosterol (BS) has demonstrated significant anti-inflammatory capabilities in various rodent models. In a study involving a reversed passive Arthus reaction in rats, an immune-complex-mediated inflammatory response, BS inhibited paw edema by 50-70%. nih.gov Similarly, in a non-immune-based mouse ear edema assay, BS also showed prominent anti-inflammatory potential. nih.gov

Further research in a rat paw edema test revealed a dose-dependent inhibition of edema by BS. nih.gov The inhibition rates were 51%, 63%, and 70% for the respective doses. nih.gov Notably, the highest dose of BS was found to be more effective than both ibuprofen (B1674241) and prednisone (B1679067) in this model. nih.gov

In a model of perianal inflammation in rats induced by acetic acid, sitosterol (B1666911) was identified as a key active ingredient in alleviating inflammation. nih.gov Treatment with sitosterol resulted in reduced weight loss, inflammatory cell infiltration, edema, and vasodilation in the perianal tissue. nih.gov It also led to a decrease in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the serum. nih.gov

These studies collectively highlight the potent anti-inflammatory properties of beta-sitosterol in both acute and chronic inflammation models.

Table 1: Anti-Inflammatory Efficacy of Beta-Sitosterol in Rodent Models

| Inflammation Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Reversed Passive Arthus Reaction | Rat | Inhibited paw edema by 50-70% | nih.gov |

| Mouse Ear Edema Assay | Mouse | Showed prominent anti-inflammatory potential | nih.gov |

| Rat Paw Edema Test | Rat | Dose-dependent inhibition of edema (51-70%) | nih.gov |

| Acetic Acid-Induced Perianal Inflammation | Rat | Reduced weight loss, edema, and pro-inflammatory cytokines | nih.gov |

Immunomodulatory Effects in Animal Immune Systems

Beta-sitosterol (BSS) has been shown to exert immunomodulatory effects in pigs. In vitro studies demonstrated that BSS increased the number of viable peripheral blood mononuclear cells (PBMCs) and activated swine dendritic cells (DCs) in culture. nih.gov

In vivo studies in pigs vaccinated with the porcine reproductive and respiratory syndrome virus (PRRSV) modified live vaccine revealed that pre-treatment with phytosterols containing BSS led to changes in immunological parameters. nih.gov These changes included an enhanced proliferation ability of PBMCs following phytohemagglutinin stimulation and an increased plasma concentration of apolipoprotein A1, which may contribute to an improved response to the PRRSV vaccine. nih.gov These findings suggest that BSS can be considered an immunomodulator in pigs. nih.gov

Table 2: Immunomodulatory Effects of Beta-Sitosterol in Pigs

| Study Type | Key Findings | Reference |

|---|---|---|

| In Vitro | Increased viable peripheral blood mononuclear cell (PBMC) numbers. Activated swine dendritic cells (DCs). | nih.gov |

| In Vivo (PRRSV-vaccinated pigs) | Enhanced PBMC proliferation. Increased plasma apolipoprotein A1 concentration. | nih.gov |

Antidiabetic Effects in Induced Metabolic Syndrome Models

Beta-sitosterol has shown promise in managing type 2 diabetes (T2D) in animal models induced by a high-fat diet (HFD) and sucrose. In rats with T2D induced by a 60-day HFD and sucrose-enriched drinking water, oral administration of β-sitosterol for 30 days significantly restored the protein levels of the insulin (B600854) receptor (IR) and glucose transporter 4 (GLUT4) in adipose tissue. researchgate.netnih.gov

Treatment with β-sitosterol in these diabetic rats also normalized elevated blood glucose, serum insulin, and lipid profiles. nih.gov Further investigations revealed that β-sitosterol improves glycemic control by activating IR and GLUT4 in the adipose tissue. researchgate.netnih.gov It also positively influences post-receptor insulin signaling by modulating the IRS-1/Akt pathway. researchgate.netnih.gov Specifically, β-sitosterol was found to up-regulate the mRNA expression of key signaling molecules including IR, IRS-1, Akt, and GLUT4. nih.gov These findings suggest that β-sitosterol can act as a potent antidiabetic agent by improving insulin sensitivity and glucose uptake in tissues. researchgate.netnih.govresearchgate.net

Table 3: Antidiabetic Effects of Beta-Sitosterol in HFD/Sucrose-Induced T2DM Rat Models

| Parameter | Effect of Beta-Sitosterol Treatment | Reference |

|---|---|---|

| Blood Glucose | Normalized | nih.gov |

| Serum Insulin | Normalized | nih.gov |

| Lipid Profile | Normalized | nih.gov |

| Insulin Receptor (IR) Protein Levels | Restored | researchgate.netnih.gov |

| Glucose Transporter 4 (GLUT4) Protein Levels | Restored | researchgate.netnih.gov |

| IRS-1/Akt Signaling Pathway | Modulated to improve insulin signaling | researchgate.netnih.gov |

Neuroprotective Effects in Induced Neurodegeneration Models

Beta-sitosterol has demonstrated neuroprotective effects in models of Alzheimer's disease (AD). In a transgenic mouse model of AD (amyloid protein precursor/presenilin 1 mice), treatment with β-sitosterol improved spatial learning and recognition memory. researchgate.net It also led to a reduction in amyloid-beta (Aβ) plaque load in the brain. researchgate.net

In another study using a streptozotocin (B1681764) (STZ)-induced model of AD in mice, dietary supplements rich in compounds including beta-sitosterol showed protective effects. cu.edu.eg These supplements led to significant improvements in brain acetylcholinesterase activity, antioxidant enzyme levels, and a reduction in the pro-inflammatory cytokine TNF-α and malondialdehyde (MDA), a marker of oxidative stress. cu.edu.eg Behavioral tests also showed amelioration of cognitive deficits. cu.edu.eg

Furthermore, in a lipopolysaccharide (LPS)-induced neurodegeneration model in rats, β-sitosterol treatment normalized levels of neurotransmitters and antioxidant enzymes. texilajournal.com It also modulated inflammatory pathways by downregulating NFκB and upregulating NRF-2 and KEAP-1 mRNA expression, suggesting a reduction in neuroinflammation. texilajournal.com

Table 4: Neuroprotective Effects of Beta-Sitosterol in Neurodegeneration Models

| Neurodegeneration Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice | Mouse | Improved spatial learning and recognition memory; Reduced Aβ plaque load. | researchgate.net |

| Streptozotocin-Induced AD | Mouse | Improved brain acetylcholinesterase and antioxidant enzyme activity; Reduced TNF-α and MDA; Ameliorated cognitive deficits. | cu.edu.eg |

| Lipopolysaccharide-Induced Neurodegeneration | Rat | Normalized neurotransmitter and antioxidant enzyme levels; Modulated inflammatory pathways (NFκB, NRF-2, KEAP-1). | texilajournal.com |

Impact on Muscle Atrophy in Dexamethasone-Induced Models

Beta-sitosterol has shown a protective effect against dexamethasone-induced muscle atrophy in both in vitro and in vivo models. nih.govnih.govresearchgate.net In a mouse model, β-sitosterol treatment protected against the loss of muscle mass induced by dexamethasone (B1670325). nih.govnih.gov This was evidenced by an increased thickness of gastrocnemius muscle myofibers in the group treated with both dexamethasone and β-sitosterol. nih.govnih.gov Functional improvements were also observed, with recovery in grip strength and creatine (B1669601) kinase (CK) activity. nih.govnih.gov

At the molecular level, dexamethasone treatment increased the expression of muscle atrophy F-box (MAFbx) protein, a key regulator of muscle protein breakdown. nih.govnih.govresearchgate.net However, treatment with β-sitosterol reduced the expression of MAFbx. nih.govnih.govresearchgate.net Similar results were observed for the mRNA levels of Muscle RING-finger protein-1 (MuRF1), another critical atrophy-related gene. nih.govresearchgate.net Furthermore, β-sitosterol was found to reduce the increased levels of Forkhead Box O1 (FoxO1) protein in the gastrocnemius and tibialis anterior muscles of dexamethasone-treated mice, indicating that its protective effects are mediated, at least in part, through the regulation of the FoxO1 signaling pathway. nih.govnih.govresearchgate.net

Table 5: Effects of Beta-Sitosterol on Dexamethasone-Induced Muscle Atrophy

| Parameter | Effect of Beta-Sitosterol Treatment | Reference |

|---|---|---|

| Muscle Mass | Protected against loss | nih.govnih.gov |

| Gastrocnemius Muscle Myofiber Thickness | Increased | nih.govnih.gov |

| Grip Strength | Recovered | nih.govnih.gov |

| Creatine Kinase (CK) Activity | Recovered | nih.govnih.gov |

| Muscle Atrophy F-box (MAFbx) Protein Expression | Reduced | nih.govnih.govresearchgate.net |

| Muscle RING-finger protein-1 (MuRF1) mRNA Levels | Reduced | nih.govresearchgate.net |

| Forkhead Box O1 (FoxO1) Protein Expression | Reduced | nih.govnih.govresearchgate.net |

Effects on Hair Growth and Related Pathways in Alopecia Models

Beta-sitosterol has been investigated for its potential to promote hair growth in models of alopecia, primarily through its ability to inhibit 5α-reductase, an enzyme that converts testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia. nih.govclinikally.combrieflands.com

In a testosterone-induced alopecia model in rats, a transdermal delivery system of β-sitosterol using nanostructured lipid carriers incorporated into polymeric microneedles significantly enhanced hair growth. nih.gov The anagen (growth phase) to telogen (resting phase) ratio was significantly improved in animals treated with the β-sitosterol formulation compared to the testosterone-treated group, indicating a shift towards active hair follicle growth. nih.gov

Another study utilizing phytovesicles laden with β-sitosterol also demonstrated a dramatic increase in the hair growth rate of alopecia-induced rats. nih.gov The proposed mechanisms for β-sitosterol's effect on hair growth include the early transition of hair follicles from the telogen to the anagen phase and the inhibition of 5α-reductase. nih.gov

Table 6: Effects of Beta-Sitosterol on Hair Growth in Alopecia Models

| Alopecia Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Testosterone-Induced Alopecia | Rat | Significantly enhanced hair growth; Improved anagen/telogen ratio. | nih.gov |

| Alopecia Model (unspecified) | Rat | Dramatically increased hair growth rate. | nih.gov |

Preclinical Pharmacological Aspects of Beta Sitosterol Hydrogen Succinate

Preclinical Pharmacodynamics at the Systems Level

Preclinical research into the systemic pharmacodynamics of beta-sitosterol (B1209924) hydrogen succinate (B1194679) has primarily focused on its immunomodulatory and anti-inflammatory activities. In animal models, this compound has demonstrated the ability to influence immune responses. For instance, studies have explored its effects on lymphocyte proliferation and the secretion of various cytokines. The succinate moiety is thought to enhance the water solubility and potentially the biological activity of the parent beta-sitosterol molecule, leading to more pronounced effects at the systemic level. Investigations have also pointed towards its potential to inhibit inflammatory pathways, a characteristic often attributed to phytosterols (B1254722), but potentially amplified by the succinate esterification.

Preclinical Pharmacokinetics (ADME) in Animal Models

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical in preclinical evaluations. For beta-sitosterol hydrogen succinate, these processes have been characterized in various animal models, revealing key aspects of its behavior in a biological system.

The absorption of beta-sitosterol hydrogen succinate from the gastrointestinal tract is a complex process. Like its parent compound, beta-sitosterol, it has inherently low oral bioavailability. The succinate ester form, however, is designed to improve its dissolution characteristics. The absorption is heavily dependent on its incorporation into mixed micelles, a process facilitated by the presence of bile salts in the intestine. Factors that can influence its absorption include the composition of the diet, particularly the fat content, and the presence of absorption enhancers that can increase the permeability of the intestinal epithelium. Research has shown that the ester linkage may be partially hydrolyzed by intestinal esterases, leading to the absorption of both the intact compound and free beta-sitosterol.

Once absorbed, beta-sitosterol hydrogen succinate, along with any liberated beta-sitosterol, is incorporated into chylomicrons within the enterocytes. These lipoprotein particles are then transported via the lymphatic system into the systemic circulation. From the bloodstream, the compound is distributed to various tissues. Studies tracking the distribution of radiolabeled phytosterols have shown that the liver is a primary organ for uptake from the circulation. Other tissues, including the adrenal glands and adipose tissue, also show an accumulation of the compound. The specific tissue tropism of the intact succinate ester compared to its parent sterol is an area of ongoing investigation, with the polarity of the succinate group potentially influencing its affinity for different cellular membranes and tissues.

The metabolism of beta-sitosterol hydrogen succinate is multifaceted. A key metabolic step is the hydrolysis of the ester bond, catalyzed by esterase enzymes in the intestine, liver, and other tissues, to yield beta-sitosterol and succinic acid. The released beta-sitosterol then follows the known metabolic pathways for plant sterols. The human body does not possess the enzymes to break down the sterol ring structure. Instead, the liver can hydroxylate the side chain, a process mediated by cytochrome P450 enzymes, to form more water-soluble metabolites. These hydroxylated derivatives can then be conjugated with glucuronic acid or sulfate (B86663) to further increase their water solubility and facilitate excretion.

Strategies for Enhancing Bioavailability and Targeted Delivery in Research Models

Given the inherently low oral bioavailability of phytosterols, significant research has focused on developing strategies to enhance the absorption and targeted delivery of beta-sitosterol hydrogen succinate in preclinical models. These approaches aim to overcome the challenges of poor water solubility and limited intestinal permeability.

One of the primary strategies involves the use of advanced drug delivery systems. Nano-formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have been explored to encapsulate beta-sitosterol hydrogen succinate. These lipid-based nanoparticles can protect the compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal mucosa. The small particle size and large surface area of these formulations can also enhance the dissolution rate and absorption.

Another approach is the development of self-emulsifying drug delivery systems (SEDDS). These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. By pre-dissolving beta-sitosterol hydrogen succinate in these formulations, its solubility and absorption can be significantly improved.

For targeted delivery, researchers are investigating the conjugation of beta-sitosterol hydrogen succinate to targeting ligands. These ligands can be molecules that bind to specific receptors that are overexpressed on certain cell types, such as cancer cells or activated immune cells. This approach aims to deliver the compound preferentially to the site of action, thereby increasing its therapeutic efficacy while minimizing potential off-target effects. The use of polymeric micelles and liposomes as carriers for targeted delivery is also a promising area of research.

Advanced Analytical Methodologies for Beta Sitosterol Hydrogen Succinate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of beta-sitosterol (B1209924) hydrogen succinate (B1194679) from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytosterols (B1254722) and their derivatives due to its high resolution, sensitivity, and adaptability. For beta-sitosterol hydrogen succinate, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Method development for beta-sitosterol hydrogen succinate would logically start from established methods for beta-sitosterol, with modifications to accommodate the increased polarity imparted by the succinic acid moiety. A typical HPLC system for the analysis of beta-sitosterol hydrogen succinate would consist of a C18 column, a UV detector, and an isocratic or gradient elution system.

A study on the quantification of beta-sitosterol in supplements utilized a C18 column with a mobile phase of methanol (B129727) and acetonitrile (B52724) (90:10 v/v) at a flow rate of 1.5 mL/min, with detection at 202 nm. rasayanjournal.co.inresearchgate.net For beta-sitosterol hydrogen succinate, the mobile phase composition would likely require adjustment to include a more polar solvent or a gradient elution to ensure proper retention and elution from the column.

Validation of the HPLC method is critical to ensure its reliability and reproducibility. Key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, include linearity, precision, accuracy, and robustness. ijsrst.com

Table 1: Exemplary HPLC Method Parameters for Beta-Sitosterol and Expected Adaptations for Beta-Sitosterol Hydrogen Succinate

| Parameter | Beta-Sitosterol | Expected Adaptation for Beta-Sitosterol Hydrogen Succinate |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 or a more polar stationary phase |

| Mobile Phase | Methanol:Acetonitrile (90:10 v/v) rasayanjournal.co.inresearchgate.net | Increased polarity, e.g., by adding water or using a gradient with a higher percentage of a polar solvent |

| Flow Rate | 1.5 mL/min rasayanjournal.co.inresearchgate.net | Optimization may be required (e.g., 1.0-1.5 mL/min) |

| Detection | UV at 202 nm rasayanjournal.co.inresearchgate.net | UV at a similar wavelength, or Mass Spectrometry (LC-MS) for higher specificity |

| Injection Volume | 20 µL rasayanjournal.co.in | Dependent on sample concentration and sensitivity |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net Due to the low volatility of beta-sitosterol hydrogen succinate, derivatization is a necessary step prior to GC-MS analysis. The hydroxyl group of the sterol and the carboxyl group of the succinate moiety need to be converted into more volatile derivatives, typically through silylation.

A study on the quantification of several phytosterols, including beta-sitosterol, in plant extracts utilized GC-MS/MS for enhanced selectivity and sensitivity. nih.gov For beta-sitosterol hydrogen succinate, a similar approach involving derivatization followed by GC-MS or GC-MS/MS analysis would be effective. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the derivatized beta-sitosterol hydrogen succinate, allowing for its unambiguous identification and quantification. researchgate.net

Table 2: GC-MS Parameters for Phytosterol Analysis and Considerations for Beta-Sitosterol Hydrogen Succinate

| Parameter | General Phytosterol Analysis | Considerations for Beta-Sitosterol Hydrogen Succinate |

| Column | Capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) hmdb.ca | Similar non-polar to mid-polar columns are suitable |

| Derivatization | Silylation (e.g., with BSTFA + TMCS) | Silylation of both hydroxyl and carboxyl groups is required |

| Injection Mode | Split or splitless | Dependent on concentration |